molecular formula C12H13BrN2O B8429514 5-Bromo-2-(morpholinomethyl)benzonitrile

5-Bromo-2-(morpholinomethyl)benzonitrile

Cat. No.: B8429514
M. Wt: 281.15 g/mol
InChI Key: FVGCMFLRPOXAPX-UHFFFAOYSA-N
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Description

5-Bromo-2-(morpholinomethyl)benzonitrile is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

5-bromo-2-(morpholin-4-ylmethyl)benzonitrile

InChI

InChI=1S/C12H13BrN2O/c13-12-2-1-10(11(7-12)8-14)9-15-3-5-16-6-4-15/h1-2,7H,3-6,9H2

InChI Key

FVGCMFLRPOXAPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-bromomethyl-benzonitrile (2.0 g, 7.3 mmol), morpholine (0.76 g, 8.7 mmol) and K2CO3 (1.0 g, 7.3 mmol) is stirred in 50 DMF at room temperature for 72 hours. The reaction mixture is filtered and the filtrate is dried under vacuum to yield the title compound. 1H-NMR (400 MHz; DMSO-d6): 8.11 (d, 1H), 7.90 (dd, 1H), 7.53 (d, 1H), 3.60 (s, 2H), 3.56 (t, 4H), 2.39 (t, 4H). LC-MS (m/z, ES+): 281 (MH+), Retention time: 1.79 mins (LC-MS method 2)
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2 g
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0.76 g
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Synthesis routes and methods III

Procedure details

To a stirred solution of 5-bromo-2-formylbenzonitrile (200 mg, 0.95 mmol) and morpholine (248 mg, 2.85 mmol) in dichloroethane (10 mL), acetic acid (342 mg, 5.7 mmol) was added and reaction stirred at room temperature for 30 minutes. Then sodium triacetoxyborohydride (604 mg, 2.85 mmol) was added to the reaction mixture at 0° C., allowed to attain room temperature and stirring continued for overnight. On completion, reaction mixture was diluted with dichloromethane, washed with water, saturated aqueous sodium bicarbonate solution and dried over sodium sulphate. Removal of the solvent under reduced pressure followed by column chromatographic purification afforded the desired compound (150 mg, 56%).
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200 mg
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248 mg
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342 mg
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604 mg
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Yield
56%

Synthesis routes and methods IV

Procedure details

5-Bromo-2-bromomethylbenzonitrile (2.50 g, 9.1 mmol) is added portionwise to a stirred solution of morpholine (828 μL, 9.5 mmol) and triethylamine (1.27 mL, 9.1 mmol) in methanol (2 mL). After 4 hr, the solvent is removed and the residue is suspended in water that is made basic with sodium hydroxide and then extracted with ethyl acetate. The extract is dried, filtered, and concentrated to give 5-bromo-2-(morpholin-4-yl)methylbenzonitrile (1.90 g, 74%) as a cream solid.
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2.5 g
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828 μL
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1.27 mL
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2 mL
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